molecular formula C6H5IN2O2 B1592573 2-Iodo-4-methyl-5-nitropyridine CAS No. 633328-46-8

2-Iodo-4-methyl-5-nitropyridine

Cat. No.: B1592573
CAS No.: 633328-46-8
M. Wt: 264.02 g/mol
InChI Key: BABJMGXGLXETLH-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5IN2O2 It is a derivative of pyridine, characterized by the presence of iodine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-5-nitropyridine typically involves the nitration of 2-Iodo-4-methylpyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substitution reactions yield various substituted pyridines.
  • Reduction reactions produce 2-Iodo-4-methyl-5-aminopyridine.
  • Oxidation reactions result in 2-Iodo-4-carboxy-5-nitropyridine.

Scientific Research Applications

2-Iodo-4-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-5-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Iodo-5-nitropyridine
  • 2-Iodo-4-methylpyridine
  • 4-Methyl-5-nitropyridine

Comparison: 2-Iodo-4-methyl-5-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both iodine and nitro groups in specific positions can influence its electronic properties and reactivity in substitution and redox reactions.

Properties

IUPAC Name

2-iodo-4-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABJMGXGLXETLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630221
Record name 2-Iodo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633328-46-8
Record name 2-Iodo-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g of 2-amino-4-methyl-5-nitropyridine in 10 mL of diiodomethane was added 1.8 mL of isopentyl sulfite at room temperature, stirred at this temperature for 30 minutes, and after raising the temperature to 80° C., the solution was stirred for 2 hours. The diiodomethane was evaporated, and the crude product was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:20), to afford 897 mg of the title compound as colorless crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Name
isopentyl sulfite
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-methyl-5-nitro-2-pyridinamine (12 g, 78.35 mmol) in diiodomethane (100 mL) was added isoamyl nitrite (22 mL, 160.4 mmol) at rt. After stirring for 30 min, the reaction was kept at 80° C. for 2 hr. The reaction was cooled and concentrated; but most of the diiodomethane remained. The crude mixture was loaded into column directly and eluted with 10% of EtOAc in hexane, and 2-iodo-4-methyl-5-nitropyridine (5.7 g, 28%) was obtained as a yellow solid after the removal of solvents under reduced pressure.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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